Comparison of C-5 Substituent Effects on Anticancer Activity in 1,2,4-Oxadiazoles
A study on 3,5-disubstituted-1,2,4-oxadiazoles demonstrated that the presence of a trichloromethyl group at the C-5 position is essential for potent anticancer activity [1]. Specifically, compound 7i, which contains a 3-(4-cyclopentyloxyphenyl) group and a 5-trichloromethyl group, exhibited an IC50 of 9.3 µM against the DU145 prostate cancer cell line [1]. This activity was superior to other analogs with different C-5 substitutions, highlighting the critical role of the trichloromethyl group.
| Evidence Dimension | Anticancer Activity (IC50 against DU145 cell line) |
|---|---|
| Target Compound Data | 9.3 µM for 3-(4-cyclopentyloxyphenyl)-5-(trichloromethyl)-1,2,4-oxadiazole (7i) |
| Comparator Or Baseline | Other 3,5-disubstituted-1,2,4-oxadiazoles with different C-5 substituents (e.g., piperidin-4-yl) showed varied activity, with trichloromethyl being optimal. |
| Quantified Difference | Trichloromethyl at C-5 identified as essential for good activity in this series. |
| Conditions | In vitro cytotoxicity assay using DU145 human prostate cancer cell line. |
Why This Matters
This evidence confirms that the 5-trichloromethyl substituent, as found in the target compound, is a key pharmacophore for anticancer activity, making it a preferred choice over analogs with alternative C-5 groups.
- [1] Kumar, D., Patel, G., Chavers, A. K., Chang, K. H., & Shah, K. (2011). Synthesis of novel 1,2,4-oxadiazoles and analogues as potential anticancer agents. European Journal of Medicinal Chemistry, 46(7), 3085-3092. View Source
